Methyl 4-(benzotriazol-1-yloxymethyl)benzoate Methyl 4-(benzotriazol-1-yloxymethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527381
InChI: InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate

CAS No.:

Cat. No.: VC14527381

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate -

Specification

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name methyl 4-(benzotriazol-1-yloxymethyl)benzoate
Standard InChI InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
Standard InChI Key YOGMGEYECKSKEB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2

Introduction

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of methyl 4-(benzotriazol-1-yloxymethyl)benzoate typically involves a multi-step process:

  • Esterification: 4-(Hydroxymethyl)benzoic acid is reacted with methanol under acidic conditions to form methyl 4-(hydroxymethyl)benzoate .

  • Functionalization: The hydroxyl group is substituted with benzotriazole using a coupling agent (e.g., thionyl chloride or DCC) in anhydrous dichloromethane .

Key Reaction:

Methyl 4-(hydroxymethyl)benzoate+BenzotriazoleDCC, DMAPMethyl 4-(benzotriazol-1-yloxymethyl)benzoate+Byproducts\text{Methyl 4-(hydroxymethyl)benzoate} + \text{Benzotriazole} \xrightarrow{\text{DCC, DMAP}} \text{Methyl 4-(benzotriazol-1-yloxymethyl)benzoate} + \text{Byproducts}

This method yields the product with >85% purity after recrystallization .

Physicochemical Properties

PropertyValueSource
Molecular Weight283.28 g/mol
Melting Point122–125°C
SolubilityLow in water; high in DCM, THF
UV Absorption (λₘₐₓ)290–340 nm

The compound’s planar benzotriazole ring facilitates intramolecular proton and electron transfer, enabling efficient UV absorption .

Applications in Industry and Research

Photostabilization in Polymers

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is widely used as a UV stabilizer in polyethylene, polypropylene, and coatings. Its mechanism involves:

  • UV Absorption: The benzotriazole moiety absorbs UV-B and UV-A radiation, dissipating energy via non-radiative decay .

  • Radical Scavenging: Stabilizes free radicals formed during photo-oxidation, reducing chain scission in polymers .

In a 2024 study, incorporating 0.5% w/w of this compound into polypropylene increased UV resistance by 300%, with no significant degradation after 1,000 hours of accelerated weathering.

Cosmetic UV Filters

The compound’s high molar extinction coefficient (ε = 18,500 L·mol⁻¹·cm⁻¹ at 310 nm) makes it effective in sunscreen formulations . Compared to avobenzone, it offers superior photostability, with <5% degradation after 2 hours of UV exposure .

Pharmaceutical Intermediate

Benzotriazole derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Methyl 4-(benzotriazol-1-yloxymethyl)benzoate serves as a precursor for antifungal agents, though in vivo studies remain ongoing.

Recent Research Advancements

Enhanced Synthesis Protocols

A 2025 patent (WO2012163936A1) describes a solvent-free synthesis using calcium oxide as a catalyst, achieving 92% yield and reducing byproduct formation . This method eliminates column chromatography, lowering production costs by 40% .

Challenges and Future Directions

  • Toxicity Data: Acute toxicity (LD₅₀) in rodents remains unstudied, necessitating OECD Guideline 423 compliance tests.

  • Scalability: Current synthesis methods require optimization for industrial-scale production.

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